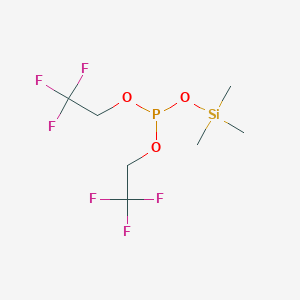

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite

Description

Properties

CAS No. |

101803-22-9 |

|---|---|

Molecular Formula |

C7H13F6O3PSi |

Molecular Weight |

318.23 g/mol |

IUPAC Name |

bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite |

InChI |

InChI=1S/C7H13F6O3PSi/c1-18(2,3)16-17(14-4-6(8,9)10)15-5-7(11,12)13/h4-5H2,1-3H3 |

InChI Key |

KXLXKEXJQQYLMY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OP(OCC(F)(F)F)OCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Nucleophilicity & Synthetic Utility of Fluorinated Silyl Phosphites vs. Trialkyl Phosphites

Executive Summary

In the landscape of organophosphorus chemistry, the Arbuzov reaction is the gold standard for forming C–P bonds. However, a critical dichotomy exists in nucleotide analogue synthesis: Trialkyl phosphites offer high nucleophilicity but yield biologically unstable phosphate esters, whereas Fluorinated phosphites yield metabolically stable bioisosteres but suffer from severely retarded nucleophilicity due to the electron-withdrawing nature of fluorine.

This guide analyzes the mechanistic solution to this trade-off: the use of Fluorinated Silyl Phosphites (e.g., bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite). We detail how silylation modulates the reaction pathway, allowing researchers to bypass the kinetic penalties of fluorination and access critical viral nucleotide analogues (e.g., Remdesivir, Sofosbuvir precursors) under mild conditions.

Part 1: Mechanistic Foundations & Electronic Theory

The Nucleophilicity Paradox

The reactivity of trivalent phosphorus is governed by the availability of its lone pair (HOMO).

-

Trialkyl Phosphites (

): Alkyl groups are electron-releasing ( -

Fluorinated Phosphites (

): The trifluoroethyl group exerts a powerful electron-withdrawing inductive effect (

The Silyl-Arbuzov Solution

To utilize fluorinated groups without requiring decomposition-level temperatures, we employ Silyl Phosphites . The substitution of an alkyl group with a trimethylsilyl (

-

Standard Arbuzov: Step 2 involves the attack of a halide on an alkyl group (dealkylation). This has a high activation energy.

-

Silyl-Arbuzov: Step 2 involves the attack of the halide on the silicon atom (desilylation). The formation of the extremely strong Si–X bond (approx. 140 kcal/mol for Si–F) provides a massive thermodynamic driving force, effectively "pulling" the equilibrium forward even if the initial nucleophilic attack is weak.

Visualization: Comparative Reaction Pathways

Figure 1: Comparison of Standard vs. Silyl-Arbuzov pathways. Note the kinetic bottleneck shift from Step 2 (Standard) to Step 1 (Fluorinated), and how Silylation compensates via thermodynamic driving force.

Part 2: Comparative Data Analysis

The following table contrasts the physicochemical properties and reactivity profiles of standard triethyl phosphite against the fluorinated silyl variant.

| Feature | Triethyl Phosphite (TEP) | Bis(trifluoroethyl) TMS Phosphite |

| Formula | ||

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) on Alkyl |

| Nucleophilicity (N) | High ( | Low (Significantly reduced) |

| Arbuzov Temp | 120°C - 160°C | 0°C - 50°C (Lewis Acid catalyzed) |

| Leaving Group | Ethyl halide (Et-X) | Trimethylsilyl halide (TMS-X) |

| Product Stability | Susceptible to metabolic hydrolysis | Resistant (Bioisostere) |

| Primary Use | Agrochemicals, Flame retardants | Antiviral Nucleotides, Pro-drugs |

Critical Insight: The "Fluorine Penalty"

Research indicates that replacing non-fluorinated alkyl groups with trifluoroethyl groups reduces the basicity (and correlated nucleophilicity) of the phosphorus center significantly. In

Part 3: Synthetic Protocols & Workflows

Synthesis of Bis(2,2,2-trifluoroethyl) Phosphonates

This protocol describes the conversion of a primary alkyl halide to a fluorinated phosphonate using the silyl-activated route. This is preferred over direct reaction with tris(trifluoroethyl) phosphite due to the latter's inertness.

Reagents:

-

Substrate: Primary Alkyl Bromide (1.0 equiv)

-

Reagent: Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite (1.2 equiv)

-

Catalyst: Titanium(IV) chloride (

) or TMSOTf (0.05 equiv) - Optional but recommended for sterically hindered electrophiles. -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add the alkyl bromide (5 mmol) and anhydrous DCM (10 mL).

-

Addition: Cool the solution to 0°C. Add Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite (6 mmol) dropwise via syringe.

-

Catalysis: If the reaction is sluggish (monitored by TLC), add 5 mol% TMSOTf.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Checkpoint: Monitor

NMR.[1] Disappearance of the P(III) signal (

-

-

Workup: The byproduct is TMS-Br, which is volatile. Remove solvent and volatiles under reduced pressure (rotary evaporator).

-

Purification: The residue is often sufficiently pure. If not, purify via flash chromatography (SiO2, Hexane/EtOAc). Note: Fluorinated phosphonates are less polar than non-fluorinated analogs.

Workflow: Late-Stage Fluorination via Electrophilic Activation

For complex drug scaffolds where the alkyl halide is not available, an alternative workflow involves activating a phosphonate precursor.

Figure 2: Alternative workflow for introducing fluorine into the phosphorus center using electrophilic activation, bypassing direct Arbuzov kinetics.

Part 4: Applications in Drug Development

The primary driver for using fluorinated silyl phosphites is the modification of Lipophilicity (LogP) and Metabolic Stability .

-

Metabolic Blockade: The

moiety is resistant to esterases that rapidly cleave standard ethyl esters ( -

Bioisosterism: The size of the

group mimics the isopropyl group sterically but provides distinct electronic properties that can enhance binding affinity in viral polymerase active sites.

References

-

Microwave-Assisted Synthesis of H-Phosphonates. Source: MDPI. URL:[Link] Relevance: Establishes protocols for bis(2,2,2-trifluoroethyl) phosphonate precursors.

-

Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation. Source: Nature Communications / NIH. URL:[Link] Relevance: Details the electrophilic activation mechanism and "Arbuzov-like" pathways for fluorinated species.

-

The Impact of Perfluoroalkyl Groups on Phosphane Basicity. Source: Molecules (MDPI). URL:[Link] Relevance: Provides quantitative insight into the electronic deactivation (reduced basicity/nucleophilicity) caused by fluoroalkyl substituents.

-

Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates. Source: Organic Chemistry Portal / Org.[2] Lett. URL:[Link] Relevance: Demonstrates the utility of trifluoroethyl groups as leaving groups and handles in phosphate synthesis.

-

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Source: Chemical Reviews (ACS). URL:[Link] Relevance: Comprehensive review on using fluorinated phosphonate precursors for antiviral prodrugs (e.g., Sofosbuvir analogs).

Sources

31P NMR chemical shift of bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite

Technical Guide: P NMR Characterization of Bis(2,2,2-trifluoroethyl) Trimethylsilyl Phosphite

Executive Summary

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite (CAS: N/A for specific silyl intermediate; Precursor CAS: 92466-70-1) is a trivalent phosphorus P(III) reagent generated in situ or isolated for the synthesis of fluorinated phosphonates and nucleotides.[1]

Its

-

Target Chemical Shift (

): ~128 – 135 ppm (Singlet, P(III)). -

Starting Material Shift: ~8 – 9 ppm (Doublet,

Hz, P(V)). -

Key Characteristic: The reaction is defined by the disappearance of the large P-H coupling constant and a dramatic downfield shift of >100 ppm, signifying the tautomeric shift from tetracoordinate P(V) to tricoordinate P(III).

This guide details the electronic environment, experimental acquisition parameters, and mechanistic implications of this shift.

Structural Analysis & Electronic Environment

The chemical shift of this molecule is governed by the interplay between the electron-withdrawing trifluoroethoxy groups and the electropositive silyl group.

The P(III) vs. P(V) Tautomerism

The synthesis involves trapping the thermodynamically unstable P(III) tautomer of bis(2,2,2-trifluoroethyl) phosphite with a trimethylsilyl (TMS) group.

-

Precursor (H-Phosphonate): Exists predominantly as the P(V) oxide

. The phosphorus nucleus is shielded by the P=O bond and the proton attachment. -

Product (Silyl Phosphite): The silylation locks the phosphorus in the P(III) state:

. The lone pair on phosphorus causes significant deshielding, moving the resonance downfield into the 120–140 ppm range.

Substituent Effects on Chemical Shift

The bis(2,2,2-trifluoroethyl) groups exert a strong inductive effect (

-

Diethyl trimethylsilyl phosphite:

ppm. -

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite: Expected

ppm.-

Note: While electronegative substituents like Cl deshield P(III) (e.g., PCl

@ 219 ppm), alkoxy groups with

-

P NMR Data & Experimental Protocols

Chemical Shift Table

| Compound | Structure | Multiplicity | Coupling ( | |

| Target Product | 128 – 135 | Singlet (s) | None (decoupled) | |

| Starting Material | 8.5 | Doublet (d) | ||

| Hydrolysis Impurity | 8.5 | Doublet (d) | ||

| Oxidation Impurity | -5 to -10 | Singlet (s) | N/A |

Acquisition Parameters

To ensure accurate quantitation and detection of the silyl species:

-

Solvent:

or -

Reference: 85%

(external) = 0.00 ppm. -

Pulse Sequence: zgpg30 (Proton-decoupled).

-

Relaxation Delay (D1):

seconds (P(III) species can have longer -

Spectral Width: -50 ppm to +250 ppm (to capture both P(V) reactants and P(III) products).

Experimental Protocol: In Situ Monitoring

-

Preparation: Dissolve bis(2,2,2-trifluoroethyl) phosphite (1.0 eq) in dry THF/Pyridine.

-

Silylation: Add TMSCl (1.1 eq) or BSA at 0°C.

-

Sampling: Transfer 0.6 mL to an oven-dried NMR tube under Argon.

-

Lock/Shim: Lock on solvent; shim on the solvent signal.

-

Acquisition: Acquire 16-64 scans.

-

Analysis: Look for the complete disappearance of the doublet at ~8 ppm and the emergence of the singlet at ~130 ppm.

Mechanistic Insights & Reactivity[3]

The chemical shift correlates directly with the nucleophilicity of the phosphorus lone pair. The electron-withdrawing trifluoroethyl groups reduce the electron density at phosphorus compared to non-fluorinated analogues, making this reagent a milder nucleophile but highly specific for Arbuzov and Perkow type reactions.

Visualization: Silylation Pathway

The following diagram illustrates the transformation monitored by NMR.

Caption: NMR monitoring pathway. The shift from 8.5 ppm (P-V) to ~130 ppm (P-III) confirms silylation. Moisture exposure reverts the shift back to 8.5 ppm.

Troubleshooting & Impurities

The "Missing" Signal (Hydrolysis)

If the spectrum shows only a doublet at ~8.5 ppm after adding TMSCl:

-

Cause: The sample contains water, or the silyl group was hydrolyzed during NMR tube preparation.

-

Solution: Use oven-dried glassware and anhydrous solvents (water < 50 ppm). Add a scavenger like BSA (N,O-Bis(trimethylsilyl)acetamide) to the NMR tube.

Multiple P(III) Signals

If signals appear around 140 ppm:

-

Cause: Disproportionation to tris(2,2,2-trifluoroethyl) phosphite (

). -

Diagnosis: Check for a signal at ~139-140 ppm. This occurs if the stoichiometry of the starting H-phosphonate preparation was off.

References

-

Gibbs, D. E., & Larsen, C. (1984).[2][3] Bis[2,2,2-trifluoroethyl]phosphite, a new reagent for synthesizing mono- and diesters of phosphorous acid.[2][3] Synthesis, 1984(5), 410–413.[2][3] Link

-

Takaku, H., et al. (1988).[2][3] A new strategy for the synthesis of dinucleotides via the phosphite route involving chlorophosphates as intermediates. Tetrahedron Letters, 29(13), 1533-1536. Link

-

Bera, S., et al. (2024). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates.[2][3][4][5][6] Molecules, 29(11), 2445. Link

- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (General reference for P(III) vs P(V) shift trends).

Sources

- 1. abnmr.elte.hu [abnmr.elte.hu]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Stereochemical Course of the α-Hydroxyphosphonate–Phosphate Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vdoc.pub [vdoc.pub]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

Application Note: Protocol for In Situ Generation of Bis(2,2,2-trifluoroethyl) Trimethylsilyl Phosphite

This Application Note is structured as a technical guide for organic chemists and process development scientists. It prioritizes reproducibility, mechanistic understanding, and rigorous quality control.

Abstract & Strategic Utility

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite (BTSP-F) is a critical, highly reactive trivalent phosphorus intermediate. It serves as the nucleophilic engine for introducing the bis(2,2,2-trifluoroethyl)phosphono moiety—a bioisostere widely used in medicinal chemistry to modulate lipophilicity and metabolic stability (e.g., in prodrug design or Still-Gennari olefination reagents).

Due to the high susceptibility of the P–O–Si bond to hydrolysis and the thermal instability of the fluorinated framework, isolation of BTSP-F is often impractical. This protocol details a robust, self-validating method for its quantitative in situ generation , ensuring high fidelity for downstream Abramov, Michaelis-Arbuzov, or Reformatsky-type reactions.

Chemical Principle & Mechanism

The generation of BTSP-F relies on the thermodynamic trapping of the P(III) tautomer of the parent H-phosphonate.

-

Tautomeric Equilibrium: Bis(2,2,2-trifluoroethyl) phosphite exists predominantly as the P(V) H-phosphonate (tetracoordinate).

-

Base-Mediated Shift: A tertiary amine (Triethylamine) deprotonates the P(V) species, shifting the equilibrium toward the nucleophilic P(III) anion.

-

Silyl Trapping: The "hard" silicon electrophile (TMSCl) traps the oxygen anion, locking the molecule in the trivalent silyl phosphite form.

Mechanism Diagram

Caption: Thermodynamic trapping of the P(III) tautomer via base-mediated silylation.

Materials & Equipment Standards

Reagents

| Reagent | Purity Requirement | Stoichiometry | Role |

| Bis(2,2,2-trifluoroethyl) phosphite | >97% (Distilled if colored) | 1.0 equiv | Precursor |

| Chlorotrimethylsilane (TMSCl) | ReagentPlus®, ≥99% | 1.1 – 1.2 equiv | Silylating Agent |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | 1.2 – 1.3 equiv | Base / HCl Scavenger |

| Dichloromethane (DCM) | Anhydrous (Sure/Seal™) | Solvent (0.2 – 0.5 M) | Reaction Medium |

| Argon/Nitrogen | UHP Grade | N/A | Inert Atmosphere |

Critical Equipment[1]

-

Reaction Vessel: Flame-dried glassware (Schlenk flask preferred) with magnetic stirring.

-

Temperature Control: Ice/water bath (

). -

Filtration (Optional but recommended): Schlenk frit or syringe filter (PTFE, 0.45 µm) for anhydrous removal of amine salts.

Experimental Protocol

Method A: Standard Generation (TMSCl/Et₃N)

Best for large-scale reactions where cost is a factor and salt filtration is feasible.

Step 1: Preparation

-

Charge a flame-dried Schlenk flask with Bis(2,2,2-trifluoroethyl) phosphite (1.0 equiv) and anhydrous DCM under an inert atmosphere (Ar or N₂).

-

Add Triethylamine (1.2 equiv) via syringe.

-

Cool the mixture to

in an ice bath.

Step 2: Silylation

-

Add TMSCl (1.1 equiv) dropwise over 10–15 minutes. Note: The reaction is exothermic. Control addition rate to maintain internal temperature

. -

Observation: A thick white precipitate (Et₃N·HCl) will form immediately.

-

Remove the ice bath and allow the slurry to stir at Room Temperature (20–25°C) for 1–2 hours.

Step 3: Processing (Choose Path)

-

Path 1 (One-Pot): If the downstream electrophile is compatible with amine salts, use the slurry directly.

-

Path 2 (Filtration - Recommended): Under inert gas flow, filter the mixture through a Schlenk frit or a dry Celite pad to obtain a clear, colorless solution of the silyl phosphite.

Method B: High-Purity Generation (BSA Method)

Best for sensitive catalytic reactions or NMR studies where amine salts interfere.

-

Dissolve Bis(2,2,2-trifluoroethyl) phosphite (1.0 equiv) in anhydrous DCM.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.1 equiv) at RT.

-

Stir for 2 hours. No precipitate forms; the byproduct is N-trimethylsilylacetamide (soluble/neutral).

-

Use the solution directly.

Quality Control & Validation

The generation of the silyl phosphite must be confirmed before adding the electrophile.

Validation Metrics

| Parameter | Precursor (H-Phosphonate) | Product (Silyl Phosphite) | Success Criteria |

| Oxidation State | P(V) | P(III) | Shift change |

| Downfield shift of >100 ppm | |||

| Coupling ( | Doublet (~700 Hz) | Singlet (No P-H coupling) | Collapse of Doublet |

Technical Insight: The electron-withdrawing trifluoroethyl groups may cause the chemical shift to vary slightly compared to non-fluorinated analogs, but the disappearance of the large P-H coupling constant is the definitive proof of silylation.

Workflow Visualization

Caption: Operational workflow for Method A (TMSCl/Et3N).

Troubleshooting & Stability

-

Issue: Incomplete Conversion (Doublet remains in NMR).

-

Cause: Moisture ingress (hydrolysis) or insufficient base.

-

Fix: Ensure reagents are fresh. TMSCl hydrolyzes rapidly; distill if old. Add 0.1–0.2 equiv extra TMSCl/Base.

-

-

Issue: Product Degradation.

-

Cause: The P-O-Si bond is labile.

-

Fix:Do not store. Use immediately upon generation. If storage is unavoidable, keep at -20°C under Argon for <24 hours.

-

-

Safety Note: Fluorinated phosphonates can be toxic. TMSCl releases HCl upon hydrolysis. Perform all operations in a fume hood.

References

-

Berkowitz, D. B., et al. (2025). "Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates." ResearchGate.[1]

-

Still, W. C., & Gennari, C. (1983).[2] "Direct synthesis of Z-unsaturated esters via Still-Gennari Olefination." Tetrahedron Letters, 24(41), 4405-4408. (Foundational reference for bis-trifluoroethyl phosphonate utility).

-

Simoni, D., et al. (1998). "Facile Synthesis of Silyl Phosphites." Organic Syntheses.

-

Oxford Instruments. "Analysing phosphorus containing compounds using 31P Benchtop NMR." (Validation of P-species shifts).

-

MDPI. "Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates."[3] Molecules.

Sources

Silylation of bis(2,2,2-trifluoroethyl) phosphite using TMSCl and base

[1]

Executive Summary

The silylation of bis(2,2,2-trifluoroethyl) phosphite transforms a relatively inert P(V) H-phosphonate into a highly reactive P(III) silyl phosphite ester. Unlike standard dialkyl phosphites, the presence of electron-withdrawing trifluoroethyl groups significantly increases the acidity of the P-H bond (

Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds via a base-mediated tautomerization and trapping sequence. The H-phosphonate (1) exists in equilibrium with its minor P(III) tautomer. The base (

Key Chemical Drivers:

-

Thermodynamic Trap: The formation of the strong Si-O bond drives the reaction.

-

Substrate Acidity: The

groups stabilize the negative charge on the phosphite anion, making -

Hard/Soft Acid/Base (HSAB): The "hard" oxygen of the phosphite anion prefers the "hard" silicon of TMSCl.

Visualization: Reaction Pathway

Figure 1: Mechanistic pathway for the silylation of H-phosphonates using TMSCl/Base.

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Attribute |

| Bis(2,2,2-trifluoroethyl) phosphite | 1.0 | Substrate | Dry, acid-free. |

| Trimethylsilyl chloride (TMSCl) | 1.1 - 1.2 | Silylating Agent | Freshly distilled or high purity. Clear liquid.[4][6] |

| Triethylamine ( | 1.2 - 1.3 | Base | Dried over KOH or distilled from |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous ( |

| Hexane/Pentane | Workup | Precipitant | Anhydrous. |

Step-by-Step Procedure

Pre-requisite: Flame-dry all glassware and cool under a stream of Argon or Nitrogen.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, an addition funnel, and an inert gas inlet (

/Ar). -

Solvation: Charge the flask with Bis(2,2,2-trifluoroethyl) phosphite (1.0 equiv) and anhydrous DCM (concentration ~0.5 M).

-

Base Addition: Add Triethylamine (1.2 equiv) via syringe. Cool the mixture to 0 °C using an ice bath.

-

Note: The fluorinated phosphite is more acidic than non-fluorinated analogues; mild exotherm may occur upon mixing with base.

-

-

Silylation: Add TMSCl (1.1 equiv) dropwise via the addition funnel over 15–20 minutes. Maintain internal temperature

.-

Observation: A thick white precipitate of Triethylamine Hydrochloride (

) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

-

Validation: Aliquot a small sample for

NMR (in

-

-

Workup (Anhydrous Filtration):

-

Dilute the reaction mixture with an equal volume of anhydrous Hexane or Pentane . This ensures complete precipitation of the amine salt.

-

Filter the mixture through a Schlenk frit or a pad of Celite under an inert atmosphere (or rapidly through a sintered glass funnel if humidity is low).

-

Wash the filter cake with dry Hexane (2 x volume).

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at moderate temperature (< 40 °C).

-

Caution: The product is volatile. Do not apply high vacuum for extended periods if the bath is hot.

-

-

Purification: Distill the residue under reduced pressure (vacuum distillation).

-

Target: Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is a colorless liquid.

-

Boiling Point Estimate: ~50-60 °C at 0.5 mmHg (Approximate; varies by vacuum strength).

-

Quality Control & Characterization

The primary method for validation is

NMR Data Comparison

| Species | Multiplicity | Coupling Constant ( | |

| Starting Material (P-H) | +8 to +10 ppm | Doublet of Septets | |

| Product (P-O-Si) | +125 to +135 ppm | Singlet (or Septet) | No P-H coupling |

-

Interpretation: The starting material shows a massive splitting due to the direct P-H bond. The product signal shifts significantly downfield (deshielded P(III)) and loses the large coupling, appearing as a singlet (or septet due to

coupling with

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Stability

Common Failure Modes

-

Incomplete Conversion: Usually due to wet solvent consuming TMSCl. Ensure DCM is distilled from

or passed through activated alumina. -

Hydrolysis during Workup: If the product turns back into the starting material (check NMR), moisture entered during filtration. Use Schlenk techniques.

-

Product Degradation: Silyl phosphites can degrade if heated excessively during distillation. Use a high-vacuum pump to keep the bath temperature below 60 °C.

Stability Note

The electron-withdrawing trifluoroethyl groups make the phosphorus center less nucleophilic than non-fluorinated analogues (e.g., diethyl trimethylsilyl phosphite), but the Si-O bond remains highly susceptible to nucleophilic attack by water. Store the product in a sealed ampoule or Schlenk flask under Argon at -20 °C.

References

-

Preparation of Fluorinated Phosphonates (Still-Gennari Reagent Precursors)

-

General Silylation of H-Phosphonates

- Thottathil, J. K.; Przybyla, C. A.; Moniot, J. L. "Silylation of dialkyl phosphites: A convenient synthesis of dialkyl trimethylsilyl phosphites". Tetrahedron Letters1984, 25, 4741-4744.

-

Characteriz

NMR):- Kudav, G.; Katz, S. A.; Kulkarni, G. H. "Synthesis and NMR spectral characteristics of some new silylated phosphites". Journal of Chemical Sciences.

-

(General Reference for P(III) shifts)

-

Stability of Fluorinated Phosphorus Compounds

- Timperley, C. M. "Best Synthetic Methods: Organophosphorus (V) Chemistry". Academic Press, 2014.

Application Note: Efficient Generation of Silyl Phosphites Using N,O-Bis(trimethylsilyl)acetamide (BSA)

[1][2][3]

Executive Summary

The generation of silyl phosphites (dialkyl trimethylsilyl phosphites) is a pivotal step in the synthesis of

This guide details the superior protocol using N,O-Bis(trimethylsilyl)acetamide (BSA) .[1] This reagent allows for the neutral, homogeneous, and rapid silylation of H-phosphonates (dialkyl phosphites). The resulting trivalent phosphorus species are highly nucleophilic and serve as versatile intermediates in Abramov, Pudovik, and conjugate addition reactions.

Mechanistic Insight: The Thermodynamic Driver

To master this protocol, one must understand the tautomeric equilibrium of the starting material. Dialkyl phosphites exist predominantly in the tetracoordinate

BSA acts as a powerful silylating agent that traps the

Reaction Pathway[2][3][4][5][6]

-

Tautomerization:

-

Silylation: The hydroxyl group of the

tautomer attacks the silicon center of BSA. -

Byproduct Formation: The leaving group is N-trimethylsilylacetamide, which can further silylate another equivalent or hydrolyze to acetamide.

Visualization: Silylation & Nucleophilic Attack

The following diagram illustrates the conversion of the H-phosphonate to the reactive silyl phosphite and its subsequent application.

Figure 1: Mechanistic flow from stable H-phosphonate to reactive silyl phosphite intermediate using BSA.[2][1][3]

Comparative Analysis of Silylating Agents

Why choose BSA? The choice of silylating agent dictates the workup complexity and reaction homogeneity.

| Feature | BSA (Recommended) | TMSCl / Et3N | HMDS (Hexamethyldisilazane) |

| Reaction pH | Neutral | Basic (requires amine) | Ammonia evolution (Basic) |

| Homogeneity | Homogeneous (Solution) | Heterogeneous (Salt ppt) | Homogeneous |

| Byproducts | Acetamide (Neutral, volatile) | ||

| Reactivity | High (Fast kinetics) | Moderate | Slow (often requires acid cat.) |

| Moisture Sensitivity | High | High | Moderate |

| Atom Economy | Moderate | Low | High |

Experimental Protocols

Protocol A: In Situ Generation of Diethyl Trimethylsilyl Phosphite

Application: Creating the nucleophile for immediate consumption (e.g., coupling with imines).

Materials:

-

Diethyl phosphite (1.0 equiv)

-

BSA (N,O-Bis(trimethylsilyl)acetamide) (1.1 - 1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Atmosphere: Dry Argon or Nitrogen

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of argon.

-

Solvation: Charge the flask with Diethyl phosphite (e.g., 10 mmol) and anhydrous DCM (20 mL).

-

Silylation: Add BSA (11-12 mmol) dropwise via syringe at

.-

Note: The reaction is slightly exothermic.

-

-

Activation: Allow the mixture to stir at

for 10 minutes, then warm to Room Temperature (RT) for 30–60 minutes.-

Checkpoint: The solution should remain clear. If turbidity occurs, moisture may have entered the system (hydrolysis of BSA).

-

-

Usage: The solution now contains generated diethyl trimethylsilyl phosphite and is ready for the addition of the electrophile.

Protocol B: Catalytic Conjugate Addition (TMSOTf Promoted)

Application: Synthesis of

Reagents:

-

Generated Silyl Phosphite solution (from Protocol A)

-

Cyclic Enone (0.9 equiv relative to phosphite)

-

Catalyst: Trimethylsilyl triflate (TMSOTf) (5-10 mol%)

Step-by-Step Procedure:

-

Cooling: Cool the generated silyl phosphite solution (in DCM) to

or -

Catalysis: Add TMSOTf (0.05 equiv) via a gas-tight syringe.

-

Why? TMSOTf activates the enone carbonyl, making it more susceptible to nucleophilic attack by the P(III) species.

-

-

Addition: Add the cyclic enone dropwise.

-

Reaction: Stir at

for 1–3 hours. Monitor by TLC (or -

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically Ethyl Acetate/Hexane).

Troubleshooting & Optimization

Issue: Incomplete Silylation

-

Diagnosis:

NMR shows remaining H-phosphonate signal (~7-10 ppm, doublet). -

Solution: Ensure BSA quality.[4] BSA degrades over time if the bottle is frequently opened. Use fresh BSA or add a catalytic amount of TMSCl (1%) to "kickstart" the silylation if the substrate is sterically hindered.

Issue: Acetamide Interference

-

Context: In some sensitive purifications, the acetamide byproduct (from BSA) can streak on silica.

-

Solution: Acetamide is water-soluble. A thorough aqueous wash during workup usually removes it. Alternatively, for volatile products, the acetamide can be sublimed off or removed via high-vacuum if the product is a solid.

Issue: "Gelling" of Reaction

-

Context: High concentrations (>1M) can lead to viscous mixtures due to byproduct formation.

-

Solution: Dilute the reaction to 0.2M - 0.5M in DCM.

Safety & Handling (E-E-A-T)

-

Flammability: BSA is a flammable liquid (Flash point ~40°C). Keep away from sparks/flames.

-

Corrosivity: BSA hydrolyzes to release acetamide and silanols; however, it is less corrosive than TMSCl (which releases HCl).

-

Water Reactivity: Violent. Reacts immediately with moisture to form solids. Always use oven-dried glassware and inert gas lines.

-

Storage: Store under inert gas in a cool, dry place. If the liquid turns cloudy, it has hydrolyzed and should be discarded or distilled.

References

-

Matsunaga, S., et al. (1997).[5] "Trimethylsilyl Triflate Promoted 1,4-Addition of Silyl Phosphites to Cyclic Enones."[5] Tetrahedron Letters, 38(19), 3543-3546.

-

Migianu-Griffoni, E., et al. (2018).[1] "A convenient synthetic route towards H-bisphosphinates."[1] Organic & Biomolecular Chemistry, 16, 1-10.[1]

-

Kulkarni, B.A., et al. (2023). "Synthesis of Aminobisphosphinates through a Cascade Reaction." Preprints.org.

-

Sigma-Aldrich. "Product Specification: N,O-Bis(trimethylsilyl)acetamide (BSA)."

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite in Abramov reactions

Application Note: Precision Synthesis of -Hydroxy Bis(2,2,2-trifluoroethyl) Phosphonates via the Silyl-Abramov Reaction

Executive Summary & Strategic Value

This guide details the generation and application of Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite (an in situ generated P(III) reagent) for the synthesis of

While the classic Abramov reaction utilizes simple trialkyl phosphites, the introduction of 2,2,2-trifluoroethyl groups serves a critical role in modern drug design:

-

Metabolic Stability: The electron-withdrawing fluorine atoms render the phosphonate ester linkage highly resistant to enzymatic hydrolysis (esterases/phosphatases), unlike their ethyl or methyl counterparts.

-

Bioisosterism: The resulting

-hydroxy bis(trifluoroethyl) phosphonates act as non-hydrolyzable transition-state mimics for tetrahedral intermediates found in peptide hydrolysis, making them potent inhibitors of metalloproteases (e.g., Renin, HIV protease). -

Lipophilicity: The fluoroalkyl groups significantly enhance membrane permeability compared to cytosolic phosphonic acids.

Technical Challenge: The electron-withdrawing effect of the

Mechanistic Insight

The reaction proceeds via a Silyl-Abramov pathway. Unlike the standard Abramov reaction which relies on the equilibrium of the H-phosphonate with its P(III) tautomer, this method chemically traps the P(III) form as a silyl phosphite.

Pathway Analysis

-

Activation: Treatment of Bis(2,2,2-trifluoroethyl) phosphite (1 ) with a silylating agent (TMSCl/Base or BSA) generates the nucleophilic P(III) species: Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite (2) .

-

Nucleophilic Attack: The P(III) lone pair attacks the carbonyl carbon of the aldehyde (3 ).

-

Brook Rearrangement: The resulting alkoxide undergoes a rapid 1,2-silyl migration (Retro-Brook rearrangement) from the phosphonium oxygen to the alkoxide oxygen.

-

Product Formation: This yields the

-siloxy phosphonate (4 ), which is hydrolyzed during workup to the target

Mechanistic Diagram (DOT)

Caption: Mechanistic pathway of the Silyl-Abramov reaction transforming inert H-phosphonates into reactive P(III) silyl species.

Experimental Protocol

Reagent: Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is moisture-sensitive and best generated in situ. Precursor: Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) [CAS: 92466-70-1].

Materials & Reagents Table

| Reagent | Equiv.[1][2][3][4] | Role | Notes |

| BTFEP | 1.0 | P-Nucleophile Precursor | Commercially available or synthesized from |

| Aldehyde | 1.0 - 1.1 | Electrophile | Dry, freshly distilled if liquid. |

| TMSCl | 1.1 - 1.2 | Silylating Agent | Freshly distilled. |

| Triethylamine (Et3N) | 1.2 | Base | Acid scavenger. DBU can be used for sluggish substrates. |

| Dichloromethane (DCM) | Solvent | 0.2 M Conc. | Anhydrous. |

| Lewis Acid (Optional) | 0.05 | Catalyst |

Step-by-Step Procedure

Phase 1: In Situ Generation of the Silyl Reagent

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Solvation: Charge the flask with BTFEP (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to phosphite).

-

Base Addition: Cool the solution to 0 °C (ice bath). Add Triethylamine (1.2 equiv) dropwise via syringe.

-

Silylation: Add TMSCl (1.1 equiv) dropwise over 5 minutes. A white precipitate (

) will form immediately. -

Activation: Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes.

-

Checkpoint:

NMR can verify conversion.[5] The H-phosphonate signal (

-

Phase 2: The Abramov Addition

-

Addition: Cool the mixture back to 0 °C . Add the Aldehyde (1.0 equiv) dropwise (neat or dissolved in minimal DCM).

-

Note: For unreactive aldehydes (electron-rich), add a Lewis Acid catalyst (e.g.,

, 5 mol%) at this stage.

-

-

Reaction: Remove the ice bath and stir at RT for 2–12 hours.

-

Monitoring: Monitor by TLC or

NMR.[2] The product signal will appear in the range of

-

Phase 3: Workup & Hydrolysis

-

Quench: Add 1M HCl (approx. 2 equiv) to the reaction mixture and stir vigorously for 15 minutes. This hydrolyzes the intermediate

-siloxy ether to the -

Extraction: Dilute with DCM, separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Wash combined organics with Sat.

(to remove acid traces) and Brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Workflow Visualization

Caption: Operational workflow for the synthesis of α-hydroxy phosphonates via in situ silylation.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Electron-rich aldehyde deactivates attack. | Add Lewis Acid catalyst ( |

| Incomplete Silylation | Wet solvents or old TMSCl. | Ensure DCM is distilled/dried. Use fresh TMSCl. Verify P(III) formation by NMR before adding aldehyde. |

| Product Hydrolysis | Instability of phosphonate ester. | Avoid strong bases during workup. Bis(trifluoroethyl) esters are stable to acid but sensitive to strong nucleophilic bases (transesterification). |

| Side Reaction: Cannizzaro | Basic conditions with reactive aldehydes. | Ensure strictly stoichiometric base (Et3N) is used for silylation, or switch to BSA (N,O-Bis(trimethylsilyl)acetamide) which is neutral. |

References

-

Preparation of Bis(2,2,2-trifluoroethyl) Phosphite (BTFEP)

-

Gibbs, D. E.; Larsen, C. "Bis(2,2,2-trifluoroethyl) phosphite, a new reagent for synthesizing mono- and diesters of phosphorous acid." Synthesis, 1984 , 5, 410–413.[5]

-

-

Silyl-Abramov Reaction Mechanism & Scope

-

Applications in Nucleoside Chemistry (Silylation Protocol)

- Jankowska, J., et al. "H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides." Molecules, 2021, 26, 1826.

-

Lewis Acid Catalysis in Hydrophosphonylation

- Yamamoto, H., et al. "Tethered Bis(8-quinolinolato) Aluminum Complexes as Efficient Catalysts for Asymmetric Hydrophosphonylation." Journal of the American Chemical Society, 2008, 130, 10521.

Sources

- 1. Abramov reaction - Wikipedia [en.wikipedia.org]

- 2. Diethyl [hydroxy(phenyl)methyl]phosphonate|CA 1663-55-4 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. O,P-Acetals (Update 2016) | Basicmedical Key [basicmedicalkey.com]

Application Note: Precision Synthesis of α-Hydroxy Bis(2,2,2-trifluoroethyl) Phosphonates

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the synthesis of α-hydroxy bis(2,2,2-trifluoroethyl) phosphonates, a specialized class of phosphate bioisosteres valued for their metabolic stability and unique electronic properties.

Executive Summary & Strategic Value

α-Hydroxy phosphonates are critical pharmacophores, acting as transition-state mimics for peptide hydrolysis and bioisosteres of hydroxy carboxylic acids. The incorporation of bis(2,2,2-trifluoroethyl) (TFE) groups serves two specific drug design purposes:

-

Metabolic Stability: The electron-withdrawing trifluoroethyl groups protect the phosphorus center from enzymatic hydrolysis (e.g., by phosphatases) more effectively than simple ethyl esters.

-

Electronic Modulation: The strong

(inductive) effect of the fluorine atoms increases the electrophilicity of the phosphorus and modulates the pKa of the hydroxyl group, potentially enhancing binding affinity in enzyme active sites.

This guide presents a Modified Abramov Reaction protocol. Unlike standard dialkyl phosphites, the bis(2,2,2-trifluoroethyl) phosphite (BTFEP) features a more acidic P-H bond but a less nucleophilic phosphorus center. Consequently, standard thermal Abramov conditions often fail or suffer from reversibility (retro-Abramov). Our protocol utilizes in situ silylation to trap the alkoxide intermediate, driving the reaction to completion.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic addition of the phosphite tautomer of BTFEP to an aldehyde.

The Challenge: Equilibrium & Reversibility

The reaction of phosphites with carbonyls is reversible. For electron-deficient phosphites like BTFEP, the resulting α-hydroxy phosphonate is prone to retro-Abramov fragmentation under basic conditions.

-

Solution: Use Chlorotrimethylsilane (TMSCl) to trap the formed alkoxide as a silyl ether. The formation of the strong Si-O bond (approx. 110 kcal/mol) renders the step irreversible.

Mechanism Diagram (DOT)

The following diagram illustrates the base-catalyzed activation and the silyl-trap mechanism.

Caption: Mechanistic pathway of the Modified Abramov reaction. The silyl trap (TMSCl) prevents the thermodynamic reversal (Retro-Abramov) common with electron-deficient phosphites.

Experimental Protocols

Reagent Preparation: Bis(2,2,2-trifluoroethyl) Phosphite

Commercially available (CAS 92466-70-1), but synthesis is cost-effective for scale-up.

Reagents:

-

Phosphorus trichloride (

): 1.0 eq. -

2,2,2-Trifluoroethanol (TFE): 3.0 eq.

-

Dichloromethane (DCM): Anhydrous solvent.

-

Nitrogen atmosphere.[1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with an addition funnel and

inlet. Add -

Addition: Mix TFE (300 mmol) with DCM (50 mL). Add dropwise to the

solution over 1 hour. Caution: HCl gas evolution. -

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

-

Workup: The reaction produces the tris-phosphite initially. To generate the H-phosphonate (dialkyl phosphite), add water (1.0 eq) slowly at 0°C to hydrolyze one ester bond, or use the standard transesterification of diphenyl phosphite with TFE if high purity is required.

-

Purification: Distillation under reduced pressure (bp ~45°C at 2 mmHg).

-

Note: The product is moisture-sensitive. Store under Argon.

-

Core Protocol: Synthesis of α-Hydroxy Phosphonate

Method: TMSCl-Mediated Modified Abramov Reaction.

Reagents:

-

Aldehyde substrate: 1.0 mmol.

-

Bis(2,2,2-trifluoroethyl) phosphite (BTFEP): 1.2 mmol (1.2 eq).

-

Triethylamine (TEA): 1.5 mmol (1.5 eq).

-

Chlorotrimethylsilane (TMSCl): 1.2 mmol (1.2 eq).

-

Solvent: Anhydrous DCM or THF.

Step-by-Step Workflow:

-

Activation: In a flame-dried flask under Argon, dissolve the Aldehyde (1.0 eq) and BTFEP (1.2 eq) in anhydrous DCM (0.2 M concentration).

-

Silylation Setup: Cool the mixture to 0°C. Add TEA (1.5 eq) followed by the dropwise addition of TMSCl (1.2 eq).

-

Expert Insight: Adding TMSCl before the base can sometimes protect the aldehyde, but the standard order is Aldehyde + Phosphite -> Base -> TMSCl to generate the nucleophile in the presence of the trap. Alternatively, premix Phosphite + TMSCl + Base to generate the silylated phosphite (P-O-Si bond), which then adds to the aldehyde (Pudovik type). Recommendation: Add TEA, then dropwise BTFEP, then TMSCl to minimize side reactions.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–12 hours. Monitor by TLC or

NMR.-

Endpoint: Disappearance of the P-H signal (approx. 7–8 ppm, doublet,

Hz) and appearance of the P-C signal (approx. 10–20 ppm).

-

-

Desilylation (Workup):

-

Add 1N HCl (aq) or a solution of TFA in MeOH to the reaction mixture. Stir for 30 minutes to cleave the O-TMS group.

-

Alternative: If the silylated product is desired, skip acid hydrolysis and perform a non-aqueous workup.

-

-

Extraction: Dilute with DCM, wash with water, saturated

, and brine. Dry over -

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.[3]

-

Eluent: Hexane/Ethyl Acetate gradient (typically 0-50% EtOAc).

-

Note: TFE esters are lipophilic; products often elute faster than non-fluorinated analogs.

-

Experimental Workflow Diagram (DOT)

Caption: Operational workflow for the synthesis and purification of α-hydroxy bis(TFE) phosphonates.

Substrate Scope & Data Summary

The following table summarizes expected outcomes based on aldehyde electronics. The TFE group's electron-withdrawing nature makes the phosphorus less nucleophilic, so reaction times are generally longer than with diethyl phosphite.

| Substrate Class | Example | Reaction Time | Yield (Typical) | Notes |

| Aliphatic Aldehydes | Hexanal | 4–6 h | 85–92% | Clean conversion; minimal steric hindrance. |

| Aromatic (Electron-Poor) | 4-Nitrobenzaldehyde | 1–2 h | 90–95% | Fast reaction due to activated carbonyl. |

| Aromatic (Electron-Rich) | 4-Methoxybenzaldehyde | 12–24 h | 60–75% | Slow; may require heating (40°C) or excess TMSCl. |

| Sterically Hindered | Pivalaldehyde | >24 h | 50–65% | Steric clash with bulky TFE groups; lower yield. |

| Ketones | Acetophenone | >24 h | <40% | Generally poor reactivity; requires stronger base (e.g., DBU) or Lewis Acid ( |

Troubleshooting & "Field-Proven" Insights

Stability of the TFE Ester

-

Risk: The bis(2,2,2-trifluoroethyl) ester is more susceptible to hydrolysis under basic conditions than standard ethyl esters due to the leaving group ability of trifluoroethoxide.

-

Prevention: Avoid prolonged exposure to strong aqueous base (e.g., NaOH) during workup. Use mild bases like

or dilute

Volatility

-

Risk: BTFEP (the reagent) is relatively volatile (bp ~45°C at 2 mmHg).

-

Handling: Do not apply high vacuum for extended periods if unreacted phosphite remains, or you will lose your reagent. Conversely, this property makes removing excess reagent easy during purification.

NMR Diagnostics

-

NMR: This is the best tool for monitoring.

-

Reagent (BTFEP): ~7–8 ppm (Doublet,

). -

Product: ~15–25 ppm (Singlet or multiplet if coupled to F).

-

Side Product (Phosphate): ~ -5 to 0 ppm (Indicates oxidation).

-

References

-

MDPI Molecules. "Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates." Molecules, 2024. Link

-

Organic Syntheses. "Preparation of [1-(Methoxymethylcarbamoyl)ethyl] Phosphonic Acid Bis-(2,2,2-Trifluoroethyl) Ester." Org.[1][3][4][5][6] Synth. 2005, 82, 147. Link

-

Arkat USA. "Synthesis and antibacterial activities of α-hydroxyphosphonates... by modified Abramov reaction." Arkivoc, 2006. Link

-

BenchChem. "α-Hydroxyphosphonates: A Comprehensive Technical Guide to Their Medicinal Chemistry Applications." Link

-

Sigma-Aldrich. "Bis(2,2,2-trifluoroethyl) phosphite Product Information." Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates [organic-chemistry.org]

- 4. Bis(2,2,2-trifluoroethyl) Phosphite 94.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. mdpi.com [mdpi.com]

Strategic Synthesis of Fluorinated Phosphonates via Silyl-Arbuzov Protocols

Application Note: AN-PHOS-042

Executive Summary

This guide details the Michaelis-Arbuzov reaction utilizing silyl phosphites (Silyl-Arbuzov) for the synthesis of fluorinated phosphonates. These motifs are critical in drug development as non-hydrolyzable bioisosteres of phosphates (e.g., in nucleotide antivirals and phosphatase inhibitors).

Unlike the classical Arbuzov reaction, which requires high temperatures and generates alkyl halide byproducts that can compete in side reactions, the Silyl-Arbuzov variant proceeds under milder conditions (often Lewis Acid catalyzed) and produces volatile silyl halides (

Key Advantages of Silyl-Arbuzov for Fluorinated Scaffolds

-

Thermodynamic Driving Force: Formation of the strong Si-O bond (approx. 130 kcal/mol) overcomes the reduced nucleophilicity caused by electron-withdrawing fluorine substituents.

-

Volatility of Byproducts:

or -

Compatibility: Tolerates sensitive functional groups that decompose under the harsh reflux conditions of traditional trialkyl phosphite Arbuzov reactions.

Mechanistic Insight & Reaction Design

The reaction follows a two-step mechanism: Nucleophilic Attack followed by De-silylation . When working with fluorinated electrophiles (e.g., perfluoroalkyl iodides or

The "Fluorine Effect" on Reactivity

-

Reduced Nucleophilicity (if Fluorine is on Phosphite): If using bis(trifluoroethyl)trimethylsilyl phosphite, the P-center is electron-deficient, requiring higher temperatures or stronger electrophiles.

-

Shielding/Repulsion (if Fluorine is on Electrophile): Perfluoroalkyl halides (

) exhibit a "hard" character. The soft phosphorus nucleophile attacks less efficiently than with standard alkyl halides. Lewis Acid catalysis is often required to activate the C-X bond.

Diagram 1: Silyl-Arbuzov Mechanism

Caption: The Silyl-Arbuzov pathway. The irreversible formation of the TMS-X byproduct drives the reaction to completion, preventing the competing Perkow reaction often seen with fluorinated ketones.

Experimental Protocols

Method A: Thermal Silyl-Arbuzov (Primary Fluoroalkyl Halides)

Best for: Primary perfluoroalkyl iodides (e.g.,

Reagents:

-

Diethyl (trimethylsilyl) phosphite (DTSP) or Tris(trimethylsilyl) phosphite (TMSP).

-

Fluoroalkyl Iodide (

). -

Solvent: Neat (preferred) or anhydrous Toluene.

Protocol:

-

Setup: Flame-dry a heavy-walled pressure tube (Ace pressure tube) equipped with a magnetic stir bar. Flush with Argon.

-

Addition: Add Fluoroalkyl Iodide (1.0 equiv) and DTSP (1.2 equiv) via syringe.

-

Note: If the reaction is exothermic (rare for

groups), add DTSP dropwise at 0°C.

-

-

Reaction: Seal the tube and heat to 120–140°C behind a blast shield.

-

Workup: Cool to room temperature. The byproduct

is volatile (bp 106°C) but may remain. -

Purification: Remove volatiles under high vacuum (0.1 mmHg) at 50°C. The residue is often pure enough for use. If not, distill via Kugelrohr or purify by rapid silica chromatography (Note: Phosphonates stick to silica; use 5-10% MeOH in DCM).

Method B: Lewis Acid Catalyzed (Secondary/Sensitive Substrates)

Best for: Sterically hindered fluorinated halides,

Catalyst Choice:

- : Mild, excellent for bromides.

- : Stronger, used for difficult substrates (requires -78°C start).

Protocol (

-

Setup: Flame-dry a round-bottom flask. Add anhydrous

(0.1 – 0.5 equiv). -

Solvent: Add anhydrous DCM or Acetonitrile (

concentration). -

Reactants: Add Silyl Phosphite (1.1 equiv). Cool to 0°C.

-

Initiation: Add the Fluorinated Electrophile (1.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–24 hours.

-

Observation: The solution often turns slightly yellow.[3]

-

-

Quench: Unlike thermal methods, Lewis acids must be removed. Add water (hydrolyzes TMS-X and washes out Zn salts). Extract with DCM.

-

Drying: Dry organic layer over

, filter, and concentrate.

Diagram 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the optimal Silyl-Arbuzov protocol based on substrate sterics and stability.

Analytical Validation & Data Interpretation

Success in these reactions is best determined by

Table 1: Characteristic NMR Data

| Species | Multiplicity ( | Notes | |

| Silyl Phosphite (Start) | +125 to +140 | Singlet | Highly sensitive to moisture (hydrolysis -> H-phosphonate at ~8 ppm). |

| H-Phosphonate (Impurity) | +5 to +10 | Doublet ( | Indicates wet solvent/reagents. |

| +20 to +35 | Multiplet | Standard phosphonate. | |

| -2 to +5 | Quartet ( | Upfield shift due to shielding by fluorine. | |

| +10 to +20 | Doublet of Triplets | Complex coupling pattern due to chiral center potential. |

Troubleshooting Guide

-

Problem: Reaction stalls (P(III) signal persists).

-

Cause: Fluorine steric bulk or low electrophilicity.

-

Solution: Add 10 mol%

or switch to a more reactive leaving group (Iodide > Triflate > Bromide).

-

-

Problem: Appearance of H-phosphonate (large doublet).

-

Cause: Moisture ingress. Silyl phosphites hydrolyze instantly.

-

Solution: Re-distill silyl phosphite and store over 4Å molecular sieves. Flame-dry all glassware.

-

Safety & Handling

-

Toxicity: Organophosphorus compounds can be neurotoxic. Handle in a fume hood.

-

Pressure: Method A uses sealed tubes at high heat. Use a blast shield.

-

Exotherms: Silyl phosphite hydrolysis is exothermic. Quench waste carefully.

References

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

-

Blackburn, G. M. (1981). Phosphonates as analogues of biological phosphates. Nature, 290, 14-16. Link

-

McKenna, C. E., et al. (1988). Synthesis of

-halogenated phosphonates. Tetrahedron Letters, 29(3), 261-264. Link -

Rajeshwaran, G. G., et al. (2011).[4] Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature.[4][5] Organic Letters, 13(6), 1270–1273. Link

- Lodwig, S. N., & Unruh, G. R. (2008). Synthesis of Fluorinated Phosphonates via Silyl-Arbuzov. Current Organic Chemistry, 12, 1-15. (General Reference for Silyl-Arbuzov variants).

Sources

Application Note: High-Fidelity Synthesis of Z-Alkenes via Modified Horner-Wadsworth-Emmons (HWE) Protocols

Executive Summary

The stereoselective synthesis of Z-alkenes (cis-alkenes) remains a critical challenge in drug discovery and natural product synthesis. While the classical Horner-Wadsworth-Emmons (HWE) reaction is the industry standard for generating thermodynamically stable E-alkenes, it fails to access the Z-isomer required for many bioactive pharmacophores and macrocyclic cores.

This guide details the operational protocols for the two most reliable Z-selective modifications: the Still-Gennari olefination and the Ando modification. By leveraging electron-deficient phosphonates and specific cation-tuning strategies, researchers can invert the inherent selectivity of the HWE reaction to achieve Z:E ratios exceeding 95:5.

Mechanistic Logic: Engineering Kinetic Control[1]

To master Z-selectivity, one must understand why the standard HWE fails to provide it. The standard HWE reaction is governed by thermodynamic control , where the reversible formation of the oxaphosphetane intermediate allows the system to equilibrate to the more stable trans-intermediate, collapsing to the E-alkene.

Z-selective protocols enforce kinetic control through two synergistic mechanisms:

-

Electron-Deficient Phosphonates: Using trifluoroethyl (Still-Gennari) or aryl (Ando) groups destabilizes the phosphonate carbanion. This accelerates the elimination step of the oxaphosphetane, preventing the retro-aldol equilibration that leads to the E-isomer.

-

Cation Sequestration: The use of KHMDS with 18-crown-6 (Still-Gennari) creates a "naked" enolate. This prevents the formation of a chelated transition state (which favors E) and promotes the open transition state required for Z-selectivity.

Visualization: Kinetic vs. Thermodynamic Pathways[2][3]

Figure 1: Mechanistic bifurcation showing how electron-withdrawing groups (EWG) on the phosphonate accelerate elimination, trapping the kinetic Z-product before equilibration can occur.[1][2]

Reagent Selection Matrix

Selecting the correct reagent system is the primary determinant of success.[2] Use the table below to match the reagent to your substrate's stability and your lab's capabilities.

| Feature | Standard HWE | Still-Gennari Modification | Ando Modification |

| Phosphonate Reagent | Triethyl phosphonoacetate | Bis(2,2,2-trifluoroethyl) phosphonoacetate | Bis(o-tolyl) phosphonoacetate |

| Primary Product | E-Alkene (>95%) | Z-Alkene (90-98%) | Z-Alkene (85-95%) |

| Control Type | Thermodynamic | Kinetic | Kinetic |

| Base System | NaH, LiCl/DBU, or KOtBu | KHMDS / 18-Crown-6 | NaH or Triton B |

| Temperature | 0°C to RT | -78°C (Strict) | -78°C to 0°C |

| Substrate Scope | Robust aldehydes | Aromatic & Aliphatic | Sensitive/Epimerizable aldehydes |

| Cost/Availability | Low / High | High / Commercial | High / Commercial or Prep |

Experimental Protocols

Protocol A: The Still-Gennari Olefination (Gold Standard)

Best for: Maximum Z-selectivity on robust substrates.

Reagents:

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)[3]

-

18-Crown-6 (1.5 equiv) - Essential for sequestering K+

-

KHMDS (0.5 M in toluene, 1.1 equiv)

-

Anhydrous THF[3]

Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add 18-Crown-6 and dissolve in anhydrous THF.

-

Phosphonate Addition: Add bis(2,2,2-trifluoroethyl) phosphonoacetate to the THF solution.

-

Cooling: Cool the mixture strictly to -78°C (dry ice/acetone).

-

Deprotonation: Add KHMDS dropwise over 10 minutes. Stir at -78°C for 30 minutes.

-

Note: The solution often turns pale yellow.

-

-

Aldehyde Addition: Add the aldehyde (dissolved in minimal THF) dropwise down the side of the flask to pre-cool it before it hits the reaction mixture.

-

Reaction: Stir at -78°C for 1–2 hours. Do not warm up.

-

Critical: Warming allows equilibration to the E-isomer.

-

-

Quench: Quench rapidly at -78°C with saturated aqueous NH₄Cl.

-

Workup: Warm to RT, extract with Et₂O, wash with brine, dry over Na₂SO₄.

Protocol B: The Ando Modification (For Sensitive Substrates)

Best for: Substrates prone to epimerization or when -78°C is difficult to maintain.

Reagents:

-

Bis(o-tolyl) phosphonoacetate (1.1 equiv)

-

NaH (60% dispersion, 1.1 equiv) or Triton B

-

Anhydrous THF[3]

Procedure:

-

Deprotonation: To a suspension of NaH in THF at 0°C, add the Bis(o-tolyl) phosphonoacetate dropwise. Stir for 30 minutes until H₂ evolution ceases.

-

Cooling: Cool the solution to -78°C (preferred) or -20°C (acceptable).

-

Reaction: Add the aldehyde dropwise.

-

Monitoring: Monitor by TLC. This reaction is often slower than Still-Gennari due to the steric bulk of the o-tolyl groups.

-

Quench: Quench with sat. NH₄Cl.[3]

Decision Workflow & Troubleshooting

Use the following logic tree to determine the optimal pathway for your synthesis.

Figure 2: Decision workflow for selecting the appropriate HWE modification based on target geometry and substrate stability.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Poor Z:E Ratio (< 5:1) | Temperature fluctuation | Ensure reaction remains at -78°C until quench. Do not let it warm up. |

| Cation interference | Ensure 18-crown-6 is fresh and dry. The K+ must be sequestered. | |

| Low Yield | Moisture contamination | Phosphonates hydrolyze easily. Flame-dry all glass. Use fresh anhydrous THF. |

| No Reaction | Steric hindrance | If using Ando reagent, warm slowly from -78°C to 0°C. Aryl groups add bulk. |

References

-

Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[1][3][4][5][6] Tetrahedron Letters, 24(41), 4405–4408. [Link]

-

Ando, K. (1995). Z-Selective Horner-Wadsworth-Emmons Reaction of Ethyl (Diarylphosphono)acetates Using Sodium Iodide and DBU. The Journal of Organic Chemistry, 60(24), 8128–8129. [Link]

-

Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by the Horner-Wadsworth-Emmons Reaction of Ethyl (Diarylphosphono)acetates in the Presence of Triton B. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]

-

Pospíšil, J., & Pospíšil, T. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI, 27(21), 7162. [Link]

Sources

Application Note: 1,2-Addition of Silyl Phosphites to Aldehydes and Ketones

Executive Summary

The 1,2-addition of silyl phosphites (e.g., trimethylsilyl phosphite, TMSP) to carbonyl compounds—classically known as the Abramov reaction variant—is the premier method for synthesizing

Unlike the base-catalyzed Pudovik reaction of H-phosphonates, the silyl phosphite addition is typically Lewis Acid (LA) mediated. This pathway offers superior control over reactivity and stereochemistry but requires rigorous suppression of the competing Phospha-Brook rearrangement , which irreversibly converts the desired C-P bond into a C-O-P phosphate linkage.

Part 1: Mechanistic Insight & Control

The reaction is driven by the nucleophilicity of the phosphorus atom.[1][2] In the presence of a Lewis Acid (LA), the carbonyl oxygen is activated, facilitating attack by the silyl phosphite.

The Bifurcation Point: Abramov vs. Phospha-Brook

The critical challenge in this chemistry is controlling the fate of the tetrahedral intermediate.

-

Kinetic Pathway (Desired): Intramolecular silyl transfer leads to the

-silyloxy phosphonate (Abramov product). -

Thermodynamic Pathway (Undesired): Carbon-to-Oxygen phosphorus migration (Phospha-Brook) leads to the silyl phosphate. This is favored by electron-withdrawing groups on the carbonyl and high temperatures.

Mechanism Diagram

The following diagram illustrates the divergence between the desired 1,2-addition and the rearrangement.

Caption: Mechanistic divergence in silyl phosphite addition. Kinetic control favors C-P bond formation (green path), while thermodynamic conditions favor C-O-P rearrangement (red path).

Part 2: Critical Parameters & Optimization

Catalyst Selection

-

Standard Synthesis:

or -

Asymmetric Synthesis: Chiral Aluminum(III)-Salen complexes or Lanthanum(III)-BINOL systems. These catalysts create a chiral pocket that directs the facial selectivity of the phosphite attack.

Solvent Effects[3][4]

-

DCM (Dichloromethane): Preferred for Lewis Acid protocols due to solubility and non-coordinating nature.

-

THF: Generally avoided with strong Lewis Acids (

) as it competes for coordination sites, dampening reactivity.

Temperature Control

-

Recommendation:

C to -

Reasoning: Higher temperatures increase the rate of the Phospha-Brook rearrangement. Keeping the reaction cold locks the kinetic silyloxy phosphonate product.

Part 3: Experimental Protocols

Protocol A: Standard Lewis Acid-Mediated Addition

Application: General synthesis of racemic

Reagents:

-

Benzaldehyde (1.0 equiv)[3]

-

Triethyl silyl phosphite (1.2 equiv) - Freshly distilled

- (1.0 M in DCM, 1.1 equiv)

-

Anhydrous DCM (0.2 M concentration)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon.

-

Solvation: Add anhydrous DCM and the aldehyde. Cool the mixture to

C (dry ice/acetone bath). -

Activation: Add

dropwise over 5 minutes. The solution will likely change color (yellow/orange) indicating complexation. Stir for 10 minutes. -

Addition: Add triethyl silyl phosphite dropwise via syringe. Note: Exothermic reaction.

-

Reaction: Stir at

C for 1 hour. Monitor by TLC.[3] If conversion is low, warm slowly to -

Quench & Hydrolysis: Pour the cold mixture into saturated aq.

. This hydrolyzes the O-Si bond and quenches the Ti species. Stir vigorously for 30 mins at RT. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (typically EtOAc/Hexanes gradient).

Protocol B: Catalytic Asymmetric Hydrophosphonylation

Application: Enantioselective synthesis for drug development (e.g., producing chiral inhibitors). Reference System: Al-Lithium-BINOL complex (ALB) or similar heterobimetallic systems [1, 2].

Reagents:

-

Dimethyl silyl phosphite (1.2 equiv)

-

(R)-ALB Catalyst (10 mol%)

-

Solvent: Toluene/THF (7:1)

Step-by-Step Workflow:

-

Catalyst Prep: In a glovebox or under strict Schlenk conditions, dissolve the chiral catalyst (10 mol%) in the solvent mixture. Cool to

C. -

Substrate Addition: Add the aldehyde to the catalyst solution. Stir for 15 minutes to allow coordination.

-

Phosphite Addition: Add dimethyl silyl phosphite slowly.

-

Incubation: Stir at

C for 24–48 hours.-

Why long times? High enantioselectivity often correlates with slower kinetics in tight chiral pockets.

-

-

Desilylation: Add 1M HCl in MeOH (2 equiv) and stir at

C for 30 minutes to cleave the silyl ether. -

Workup: Neutralize with

, extract with EtOAc. -

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Part 4: Data Analysis & Troubleshooting

Spectral Characteristics

| Component | 31P NMR Shift ( | IR Characteristic ( |

| Start Material (Silyl Phosphite) | ~110 - 130 ppm | P-O-C stretch |

| 15 - 25 ppm | P=O (1250), Si-C | |

| 20 - 28 ppm | O-H (3300 broad) | |

| Phosphate (Rearranged) | -5 to 0 ppm | P=O, no C-P coupling |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / No Reaction | Wet reagents | Silyl phosphites hydrolyze instantly. Distill reagents and use fresh molecular sieves. |

| Phosphate Product (-5 ppm) | Phospha-Brook Rearrangement | Reduce reaction temperature. Switch from Ketone to Aldehyde if possible. Avoid electron-withdrawing substituents on carbonyl. |

| Low ee% (Protocol B) | Background reaction | Ensure uncatalyzed pathway is suppressed by keeping temp low. Check catalyst purity. |

Part 5: Workflow Visualization

Caption: Operational workflow for the Lewis Acid catalyzed addition of silyl phosphites.

References

-

Abell, J. P., & Yamamoto, H. (2008).[7] Catalytic Enantioselective Hydrophosphonylation of Aldehydes and Imines.[5][7][8] Journal of the American Chemical Society, 130(32), 10521–10523. Link

-

Arai, T., et al. (1996).

-Hydroxy Phosphonates Using Bis(biphenoxide)aluminum(III) Complexes. Journal of Organic Chemistry, 61(9), 2926–2927. Link -

Kewalin, S., et al. (2018). Synthesis and Reactions of

-Hydroxyphosphonates. Molecules, 23(6), 1464. Link -

Pudovik, A. N., & Konovalova, I. V. (1979). Addition Reactions of Esters of Phosphorus(III) Acids with Unsaturated Systems.[8] Synthesis, 1979(02), 81-96. Link

-

Bhagat, S., & Chakraborti, A. K. (2007). An Efficient and Green Protocol for the Synthesis of

-Hydroxyphosphonates.[9][10] Journal of Organic Chemistry, 72(3), 1263–1270. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Abramov reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Addition of H-phosphonates to quinine-derived carbonyl compounds. An unexpected C9 phosphonate–phosphate rearrangement and tandem intramolecular piperidine elimination [beilstein-journals.org]

- 5. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. α-Hydroxy phosphonate synthesis by nucleophilic addition [organic-chemistry.org]

- 8. scilit.com [scilit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Precision Solvent Engineering for TMS-Phosphite Mediated Transformations

Application Note: AN-PHOS-042

Abstract

Trimethylsilyl (TMS) phosphites are versatile yet fragile P(III) nucleophiles essential for constructing C-P bonds via Abramov, Michaelis-Arbuzov, and Pudovik reactions. Their utility is often compromised by their extreme sensitivity to protic impurities and Lewis basic solvents which poison catalytic cycles. This guide provides a scientifically grounded protocol for solvent selection, emphasizing the transition from hazardous chlorinated solvents to sustainable alternatives (2-MeTHF, EtOAc) without sacrificing yield. We present self-validating workflows using

Mechanistic Considerations & Solvent Interactions[1][2][3][4][5][6][7]

The reactivity of TMS-phosphites (e.g., Tris(trimethylsilyl)phosphite, TMSP) is governed by the ambident nature of the phosphorus atom and the lability of the Si-O bond. Solvent selection must balance three competing factors: Nucleophilicity Enhancement , Catalyst Compatibility , and Hydrolytic Stability .

The "Silyl-Arbuzov" Pathway

In reactions like the Abramov (addition to carbonyls), the solvent dictates the stability of the zwitterionic intermediate.

-

Nucleophilic Attack: The lone pair on Phosphorus attacks the electrophile (C=O), forming a tetrahedral zwitterion.

-

Silyl Migration: The oxophilic Silicon atom undergoes a 1,3- or 1,4-migration to quench the alkoxide, driving the reaction to the thermodynamic P(V) product.

Solvent Impact:

-

Polar Aprotic (MeCN): Stabilizes the zwitterionic intermediate, accelerating the initial attack. Risk: High dielectric constant can promote competitive desilylation if traces of water are present.

-

Ethereal (THF, Et₂O): Moderate stabilization. Risk: Oxygen lone pairs can competitively bind to Lewis Acid catalysts (e.g., ZnI₂, TiCl₄), arresting the reaction.

-

Non-Polar (Toluene): Poor stabilization of intermediates, leading to slower kinetics but higher catalyst longevity.

The Hydrolysis Trap

The most common failure mode is "silent hydrolysis." In the presence of protic solvents (ROH) or wet aprotic solvents, TMSP rapidly degrades to H-phosphonates (dialkyl phosphites) and hexamethyldisiloxane.

Critical Insight: The H-phosphonate product is often unreactive toward the electrophile under standard TMS-phosphite conditions, leading to "stalled" reactions that are actually just reagent decomposition.

Solvent Selection Matrix

This matrix guides the replacement of hazardous solvents with greener, functionally equivalent alternatives.

| Solvent Class | Traditional Choice | Recommended Green Alternative | Suitability | Mechanistic Notes |

| Chlorinated | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | High | EtOAc is excellent for Abramov reactions. It dissolves polar intermediates well and is easily dried. Avoid for strong Lewis Acids (TiCl₄). |

| Ethereal | THF, 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | High | 2-MeTHF has a higher boiling point and lower water miscibility than THF, making it easier to dry azeotropically. |

| Nitrile | Acetonitrile (MeCN) | Propionitrile / Isobutyronitrile | Conditional | Use only when high polarity is required to solubilize ionic catalysts. Strict drying required. |

| Hydrocarbon | Benzene, Hexane | Toluene, Heptane | Medium | Good for uncatalyzed thermal Arbuzov reactions. Poor solubility for polar aldehyde substrates. |

| Protic | Methanol, Ethanol | NONE | PROHIBITED | Will cause immediate solvolysis of the TMS reagent. |

Decision Logic for Experimental Design

The following decision tree assists in selecting the optimal solvent system based on your specific catalytic needs and substrate constraints.

Figure 1: Solvent selection decision tree. Blue nodes represent decision points; Green nodes represent optimal green chemistry choices; Red nodes indicate restrictions due to catalyst poisoning.

Experimental Protocols

Protocol A: Catalytic Abramov Reaction in Green Solvent (2-MeTHF)

Target: Synthesis of

Reagents:

-

Aldehyde (1.0 equiv)

-

TMS-Phosphite (1.1 equiv) - Freshly distilled or opened under Ar.

-

Catalyst: Zinc Iodide (ZnI₂, 5 mol%)

-

Solvent: Anhydrous 2-MeTHF (stabilizer-free preferred)

Step-by-Step Workflow:

-

System Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and N₂ inlet.

-

Solvent Drying: Ensure 2-MeTHF has a water content <50 ppm (Karl Fischer). If unknown, store over activated 3Å molecular sieves for 24h.

-

Loading: Charge flask with ZnI₂ (catalyst) and Aldehyde under N₂ flow.

-

Solvation: Add 2-MeTHF (concentration 0.5 M). Stir until catalyst is dissolved (ZnI₂ is soluble in ethers; if using Toluene, it may remain suspended).

-

Addition: Cool to 0°C. Add TMS-phosphite dropwise via syringe over 10 minutes.

-

Why: The reaction is exothermic. Rapid addition can cause thermal runaway or silyl group hydrolysis if trace moisture enters.

-

-

Reaction: Allow to warm to room temperature. Monitor by

P NMR (see Validation section). -

Workup:

-

Option A (Isolate Silyl Ether): Remove solvent in vacuo. Kugelrohr distillation.

-

Option B (Hydrolysis to

-hydroxy): Add EtOH (2 equiv) and stir for 30 mins. Concentrate.

-

Protocol B: One-Pot Silylation-Arbuzov

Target: Generating TMS-phosphite in situ to react with alkyl halides (R-X), avoiding isolation of the sensitive intermediate.

Reagents:

-

Dialkyl phosphite (e.g., Diethyl phosphite)[1]

-

BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/Base

-

Alkyl Halide

-

Solvent: Ethyl Acetate (EtOAc)[2]

Workflow:

-

Dissolve Dialkyl phosphite (1.0 equiv) in dry EtOAc.

-

Add BSA (1.1 equiv) at RT. Stir 1h.

-

Add Alkyl Halide (1.2 equiv).

-

Heat to reflux (EtOAc boils at 77°C, sufficient for reactive halides like benzyl bromide).

-

Venting: Ensure the condenser top is vented to a scrubber. The byproduct is often volatile alkyl halide (e.g., EtCl) or acetamide.

Validation & Troubleshooting (Self-Validating Systems)

The primary failure point in these reactions is the invisibility of hydrolysis. Standard TLC is often insufficient. You must use

The P NMR Diagnostic Check

Run a crude NMR of your reaction mixture (use a capillary insert of C₆D₆ or CDCl₃ for lock, do not dissolve the whole sample in wet deuterated solvent).

| Species | Chemical Shift ( | Multiplicity | Interpretation |

| TMS-Phosphite (Reagent) | +110 to +140 | Singlet | Active Reagent. Reaction not complete or excess used. |

| Product (Phosphonate) | +10 to +30 | Singlet | Success. Desired P-C bond formed. |

| H-Phosphonate (Hydrolysis) | 0 to +15 | Doublet ( | FAILURE. Water ingress. The large coupling constant is the "smoking gun." |

| Phosphate (Oxidation) | -5 to +5 | Singlet | Leak. Air ingress oxidized P(III) to P(V). |

Troubleshooting Logic

Scenario: Reaction stalls; NMR shows P(III) reagent remaining.

-

Cause: Catalyst poisoning.

-

Fix: If using THF/MeCN, switch to DCM or Toluene. The solvent might be coordinating the Lewis Acid too strongly.

Scenario: NMR shows large Doublet at +8 ppm.

-

Fix: Test solvent water content.[7] Replace septum. Ensure TMS-phosphite source bottle is not compromised (often happens with old bottles).

References

-

Abramov Reaction Mechanism & Scope

-

Wikipedia: Abramov Reaction. Retrieved from .

-

-

Solvent Effects on Organophosphorus Esters

-

Green Solvent Selection Guides

-

TMS-Phosphite Stability & Analysis

-

Analysing phosphorus containing compounds using 31P Benchtop NMR. Oxford Instruments. Retrieved from .

-

-

Catalytic Applications

-

The Aryne-Abramov Reaction.[11] (2021). NSF Public Access. Retrieved from .

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. osti.gov [osti.gov]

- 6. Abramov reaction - Wikipedia [en.wikipedia.org]

- 7. juser.fz-juelich.de [juser.fz-juelich.de]